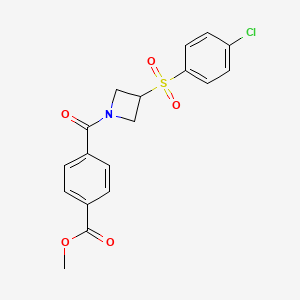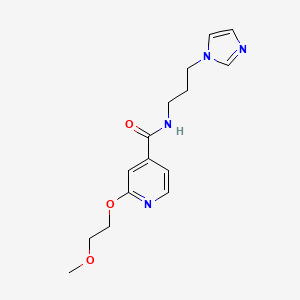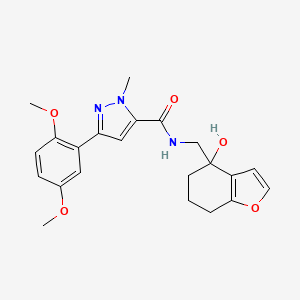
Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate” is a chemical compound. It is a type of azetidine, which are building blocks for polyamines . Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Synthesis Analysis
The synthesis of azetidines often involves the use of epoxides as starting materials . For example, 2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine was synthesized in two steps: the first step was the nucleophilic ring-opening of 2-benzyloxirane with the primary sulfonamide (2,4,6-i Pr 3 C 6 H 2 SO 2 NH 2) .Molecular Structure Analysis
The molecular structure of “this compound” is complex, containing various functional groups including a sulfonyl group, a carbonyl group, and a benzoate group.Chemical Reactions Analysis
Azetidines are used in anionic and cationic ring-opening polymerizations . The polymerization of ring-strained nitrogen-containing monomers like azetidines can be difficult to control, but the resulting polymers have many important applicationsApplications De Recherche Scientifique
Docking Studies and Crystal Structure Analysis
Research on tetrazole derivatives, including compounds with chlorophenyl and methylsulfonyl groups, involved docking studies and X-ray crystallography to understand their orientations and interactions within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Environmental Monitoring
Methods for determining herbicides and their transformation products in environmental waters highlight the importance of monitoring chemical residues in agricultural contexts. Such methodologies are critical for assessing the environmental impact of synthetic chemicals (Laganà et al., 2002).
Inhibition of Na+/H+ Exchanger
Benzoylguanidines have been explored for their potential in treating acute myocardial infarction due to their ability to inhibit the Na+/H+ exchanger, indicating therapeutic applications in cardiovascular diseases (Baumgarth et al., 1997).
Catalysis and Organic Synthesis
Research into the trifluoromethylation of aromatic compounds using hypervalent iodine reagents showcases the development of novel catalytic processes for the synthesis of fluorinated organic molecules, which are important in medicinal chemistry (Mejía & Togni, 2012).
Microbial Degradation
Studies on the degradation of chlorimuron-ethyl by Aspergillus niger isolated from agricultural soil provide insights into bioremediation strategies for removing pesticide residues from the environment (Sharma et al., 2012).
Mécanisme D'action
Target of Action
The compound contains a sulfonyl azetidine moiety, which is a common structural motif in many biologically active compounds .
Mode of Action
The presence of the sulfonyl azetidine moiety suggests that it may interact with its targets through a nucleophilic substitution mechanism .
Biochemical Pathways
Compounds containing sulfonyl azetidine moieties have been found to exhibit diversified biological and pharmacological activity .
Result of Action
Compounds with similar structures have been found to exhibit a variety of therapeutic properties .
Propriétés
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S/c1-25-18(22)13-4-2-12(3-5-13)17(21)20-10-16(11-20)26(23,24)15-8-6-14(19)7-9-15/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXWOJWZDQXEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)

![N-(4-methylbenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2781119.png)

![N-(4-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2781122.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2781123.png)
![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2781125.png)
![3-(2,6-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2781126.png)
![2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2'',3'':4',5']pyrido[2',3':4,5]thieno[3,2-e]pyridine-3-carbonitrile](/img/structure/B2781130.png)


